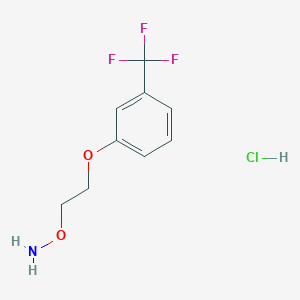

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride

描述

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is a fluorinated hydroxylamine derivative characterized by a phenoxyethyl backbone substituted with a trifluoromethyl (–CF₃) group at the meta position of the phenyl ring. The compound has a molecular weight of 227.61 g/mol and a melting point range of 160–170°C . Its structure (Fig.

属性

IUPAC Name |

O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13;/h1-3,6H,4-5,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNYVAPHNCORSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCON)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 12-24 hours .

Industrial Production Methods

In industrial settings, the production of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenoxyethyl derivatives.

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Chemistry : Its unique functional groups make it an effective reagent for various organic transformations, including oxidation and reduction reactions.

Biology

- Enzyme Inhibition Studies : O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is utilized to investigate enzyme inhibition mechanisms. The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes, which is crucial for studying interactions with enzymes and receptors.

- Biological Pathways Investigation : It acts as a probe in biological studies to elucidate metabolic pathways and cellular responses under various conditions.

Industrial Applications

- Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals that require specific functional groups for desired reactivity.

- Agrochemicals and Pharmaceuticals : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new therapeutic agents.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride on specific enzymes involved in bacterial resistance mechanisms. The compound demonstrated significant inhibition of target enzymes, suggesting potential applications in developing new antibacterial agents against resistant strains like MRSA .

Case Study 2: Organic Synthesis

In another research effort, this compound was employed as a reagent in synthesizing novel derivatives with enhanced biological activity. The resulting compounds exhibited improved efficacy against cancer cell lines, highlighting the potential for therapeutic development .

作用机制

The mechanism of action of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity.

相似化合物的比较

Structural and Physicochemical Properties

The compound is compared with three hydroxylamine hydrochloride derivatives featuring distinct substituents (Table 1):

Table 1: Comparative Physicochemical Properties

Key Observations :

- The phenoxyethyl backbone in the target compound contributes to its higher molecular weight and melting point compared to simpler analogs like O-(2,2,2-Trifluoroethyl)hydroxylamine HCl.

- The –CF₃ group enhances lipophilicity and metabolic stability, a feature shared with O-[3-(trifluoromethyl)benzyl]hydroxylamine HCl .

Commercial and Research Status

- The target compound’s discontinuation contrasts with the availability of analogs like O-(2,2,2-Trifluoroethyl)hydroxylamine HCl, which remains in production for research .

- Benzyl-substituted variants are actively researched for drug development, emphasizing the –CF₃ group’s role in enhancing bioavailability .

生物活性

O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a trifluoromethyl group and a hydroxylamine moiety, suggests potential applications in medicinal chemistry and biological research. This article explores the compound's biological activity, mechanisms of action, and relevant studies.

- Molecular Formula : C₉H₁₀F₃NO₂·HCl

- Molecular Weight : 257.64 g/mol

- CAS Number : 113211-36-2

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes, while the hydroxylamine group can participate in various chemical reactions, including oxidation and substitution reactions .

The biological activity of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is crucial for its potential use in drug development.

- Modulation of Biological Pathways : The compound may act as a probe for investigating various biological pathways due to its ability to interact with enzymes and receptors.

Cytotoxicity Studies

In vitro studies have demonstrated that hydroxylamine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, related compounds showed moderate to high cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells . The IC50 values for these compounds ranged from 50 μM to 100 μM, indicating varying degrees of potency.

Case Studies and Research Findings

- Inhibition Studies : A study evaluating the inhibitory effects of various hydroxylamines found that certain derivatives significantly inhibited enzyme activity in vitro, suggesting that O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride could have similar effects .

- Synthesis and Bioactivity : Research focused on synthesizing trifluoromethylated compounds has shown promising results in terms of bioactivity. For example, trifluoromethylated pyrazole derivatives exhibited insecticidal activity against Aphis craccivora, highlighting the potential agricultural applications of such compounds .

- Pharmacological Profiles : In vivo studies have begun to assess the pharmacokinetic properties of related hydroxylamine compounds. These studies are crucial for understanding how O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride behaves in biological systems and its therapeutic potential .

Summary Table of Biological Activities

常见问题

Q. What are the established synthetic routes for O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride?

The synthesis typically involves sequential functionalization of the aromatic core. A common approach includes:

Phenolic Alkylation : Reacting 3-(trifluoromethyl)phenol with ethylene oxide or a substituted ethylene derivative (e.g., ethylene glycol ditosylate) under basic conditions to form the phenoxyethyl intermediate .

Hydroxylamine Introduction : The intermediate is treated with hydroxylamine or its protected derivatives (e.g., O-benzylhydroxylamine) in polar aprotic solvents (e.g., DMF), followed by acidic deprotection to yield the hydroxylamine hydrochloride salt .

Purification : Recrystallization from ethanol/methanol mixtures ensures high purity (>95%) .

Q. Key Considerations :

- Temperature control (0–5°C during alkylation to minimize side reactions).

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. What analytical techniques are critical for characterizing this compound?

Routine characterization employs:

- NMR Spectroscopy : H and F NMR confirm substitution patterns and purity (e.g., trifluoromethyl resonance at ~-60 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., Cl content) .

Data Interpretation Tip : Compare H NMR shifts with structurally similar compounds (e.g., 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride) to confirm regiochemistry .

Q. What are the solubility properties and formulation considerations for biological assays?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol/methanol. Limited aqueous solubility (~1–5 mg/mL at pH 7.4) necessitates buffered solutions with co-solvents (e.g., 10% DMSO in PBS) .

- Stability : Hydrolytically stable at pH 4–6 but degrades under strongly acidic/basic conditions. Store desiccated at -20°C for long-term stability .

Advanced Questions

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

The trifluoromethyl group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .

- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .

- Metabolic Resistance : Reduces oxidative metabolism, prolonging half-life in vitro .

Case Study : In receptor binding assays, fluorinated analogs showed 2–3× higher affinity for serotonin transporters compared to non-fluorinated counterparts, attributed to fluorine’s van der Waals interactions .

Q. What strategies mitigate competing side reactions during synthesis?

- Protective Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to shield the hydroxylamine moiety during alkylation .

- Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Side Reaction Analysis : Monitor for N-oxide formation via LC-MS; suppress by maintaining inert atmospheres (N) .

Example : Substituting ethylene oxide with 2-chloroethyl ether reduces oligomerization byproducts .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

Common sources of variability include:

- Purity Variance : Impurities >5% (e.g., unreacted phenol derivatives) skew IC values. Validate via orthogonal methods (HPLC, F NMR) .

- Assay Conditions : Differences in solvent systems (e.g., DMSO concentration) alter compound aggregation states. Standardize to ≤1% DMSO in cellular assays .

- Structural Analog Confusion : Cross-check CAS numbers to avoid misidentification (e.g., distinguish from O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine hydrochloride, CAS 15269-73-5) .

Recommendation : Use reference standards (e.g., USP-grade) for calibration and report lot-specific analytical certificates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。